REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:10])=[CH2:9])[N:3]=1.C[N+]1([O-])CC[O:15]CC1.S(S([O-])=O)([O-])=O.[OH2:25]>CC(C)=O.[Os](=O)(=O)(=O)=O>[Br:1][C:2]1[N:3]=[C:4]([C:8]([OH:15])([CH3:10])[CH2:9][OH:25])[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
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BrC1=NC(=CC=C1)C(=C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
0.317 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
0.257 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After an additional 15 minutes
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Duration
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15 min
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered though a pad of Celite
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with acetone (3×1.5 mL) and filtrate
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Type
|
CONCENTRATION
|
Details
|
was concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
The remaining liquid was diluted with 9:1 chloroform
|
Type
|
ADDITION
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Details
|
isopropanol (4 mL) and aqueous hydrogen chloride (2 M) was added until the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the acidic (pH=1) aqueous layer was extracted with 9:1 chloroform
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 3:1 water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
brine (2.5 mL), saturated aqueous sodium bicarbonate (4 mL), and brine (4 mL), dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |